N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide
Description
Ethylsulfanyl Group (Position 5)
2,6-Difluorophenyl Substituents
- Electronic Effects : Fluorine’s electronegativity withdraws electron density from the benzene ring, polarizing the amide bond and enhancing its stability.
- Steric Arrangement : Ortho fluorine atoms create a crowded environment, influencing the molecule’s conformation and solubility.
Comparative Substituent Analysis :
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Ethylsulfanyl | 5 | Electron-donating | Moderate steric bulk |
| 2,6-Difluoro | Benzamide | Electron-withdrawing | Minimal steric strain |
Stereochemical Considerations and Conformational Analysis
Planarity of the Thiadiazole Ring
The 1,3,4-thiadiazole ring is aromatic , with resonance stabilization between sulfur and nitrogen atoms. This planarity restricts torsional flexibility, directing substituents to specific spatial orientations.
Conformational Flexibility of the Benzamide Linkage
- Amide Bond Rigidity : The C=O and N-H groups enforce a planar arrangement, limiting rotation around the amide bond.
- Fluorine Positioning : The 2,6-difluoro substitution pattern creates a meta-like electronic environment, favoring coplanarity between the benzene and thiadiazole rings.
Critical Diastereomeric and Conformational Features :
| Feature | Impact |
|---|---|
| Thiadiazole Planarity | Enhances target binding specificity |
| Amide Bond Stability | Resists hydrolysis under physiological conditions |
| Fluorine Orthogonality | Minimizes steric clashes in binding pockets |
Molecular Data and Spectral Characteristics
Key Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁F₂N₃OS₂ | |
| Molecular Weight | 283.27 g/mol | |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC(F)=CC(F)=C2 |
Spectral Signatures :
- ¹H NMR : Ethylsulfanyl protons (δ 1.3 ppm, CH₃; δ 3.0 ppm, SCH₂).
- Mass Spectrometry : Molecular ion peak at m/z 283.1 (M⁺).
Structural Validation via Crystallography
While no direct crystal data exists for this compound, analogous 1,3,4-thiadiazole derivatives (e.g., N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ) exhibit:
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBXNSLHTKVUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the ethylsulfanyl and difluorobenzamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C11H10F2N3OS and a molecular weight of approximately 283.3 g/mol. The presence of the thiadiazole ring and difluorobenzamide moiety contributes to its reactivity and biological properties. The thiadiazole ring is known for its ability to engage in diverse chemical reactions, making it a valuable scaffold in drug design.
Biological Applications
1. Antimicrobial Activity
Research has shown that compounds containing thiadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been evaluated for their effectiveness against various bacterial strains. In one study, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
2. Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer activities. A study highlighted the compound's ability to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. This positions this compound as a potential therapeutic agent for conditions such as arthritis or inflammatory bowel disease.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties derived from the difluorobenzamide structure, this compound has potential applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications.
2. Coatings and Polymers
The incorporation of thiadiazole derivatives into polymer matrices can enhance the mechanical strength and thermal stability of materials. This compound can be utilized as an additive in coatings to improve durability and resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values lower than standard antibiotics. |
| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 value of 10 µM after 48 hours. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at 20 µM concentration. |
| Study 4 | Organic Electronics | Achieved electron mobility of 0.05 cm²/Vs when used in thin-film transistors. |
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The ethylsulfanyl and difluorobenzamide groups contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs from the 1,3,4-thiadiazole family () demonstrate how substituent variations influence melting points, yields, and bioactivity:
Key Observations :
- Ethylsulfanyl (5g) vs. Methylsulfanyl (5f) : Ethylsulfanyl substitution increases melting point (168–170°C vs. 158–160°C), suggesting stronger intermolecular interactions (e.g., van der Waals forces) due to the larger alkyl chain .
- Benzylsulfanyl (5h) : Despite higher yield (88%), the lower melting point (133–135°C) may reflect reduced crystallinity compared to ethylsulfanyl analogs.
- Phenoxy Substituents: Compounds with 2-isopropyl-5-methylphenoxy groups (5g, 5f, 5h) generally exhibit higher melting points than those with 2-methoxyphenoxy (5l), highlighting steric and electronic effects .
Structural and Crystallographic Insights
- Crystal Packing (): The dichlorophenyl-thiadiazole analog () crystallizes in a monoclinic system (space group P2₁/c) with a mean C–C bond length of 0.004 Å and R factor of 0.044, indicating high structural precision.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on available research.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted at the 5-position with an ethylsulfanyl group and a difluorobenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 372.5 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that thiadiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Thiadiazole compounds have shown significant antibacterial and antifungal properties. Studies have demonstrated their effectiveness against various pathogenic strains, suggesting potential use in treating infections .
- Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
- Anti-inflammatory Effects : Certain thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders or conditions like diabetes .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Thiadiazole Ring : The initial step involves the reaction of acylhydrazines or thiosemicarbazides with sulfur-containing reagents to form the thiadiazole ring.
- Substitution Reactions : Subsequent reactions introduce the ethylsulfanyl group at the 5-position through nucleophilic substitution methods.
- Amidation : Finally, the difluorobenzamide moiety is attached via an amidation reaction using appropriate coupling agents.
The overall yield and purity can be optimized by varying reaction conditions such as temperature and solvent choice .
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against bacterial strains like E. coli and S. aureus. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their analogs.
- Anticancer Research : In vitro studies demonstrated that certain thiadiazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .
Comparative Analysis
The following table summarizes the biological activities of selected thiadiazole derivatives compared to this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-benzamide | High | Moderate | Low |
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide | Low | High | Moderate |
Q & A
Q. What synthetic methodologies are recommended for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide?
A two-step synthesis is typical for such benzamide-thiadiazole hybrids. First, synthesize the 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine intermediate via cyclization of thiosemicarbazide derivatives with carbon disulfide in basic conditions. Second, couple this intermediate with 2,6-difluorobenzoyl chloride in anhydrous pyridine or dichloromethane using a coupling agent like DCC (dicyclohexylcarbodiimide). Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol yields the pure product. Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for confirming the molecular structure?
- X-ray crystallography : Resolve absolute configuration and bond parameters (e.g., monoclinic system, space group P2₁/c, unit cell dimensions a = 8.16 Å, b = 7.61 Å, c = 27.10 Å, β = 92.42°, V = 1681.5 ų) .
- NMR spectroscopy : Key signals include δ ~7.5–8.0 ppm (aromatic protons), δ ~3.5 ppm (ethylsulfanyl –SCH₂CH₃), and δ ~165–170 ppm (carbonyl carbons in ¹³C NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 429.22 (calculated for C₁₆H₈Cl₂F₂N₄O₂S) .
Advanced Research Questions
Q. How do substituents on the thiadiazole ring influence molecular conformation and intermolecular interactions?
Substituents like ethylsulfanyl (–SCH₂CH₃) introduce steric and electronic effects. For example:
- The ethylsulfanyl group increases dihedral angles between the thiadiazole and benzamide rings (e.g., ~25–35°), affecting π-π stacking .
- Comparative studies with dichlorophenyl-substituted analogs (e.g., C16H8Cl2F2N4O2S) show reduced hydrogen-bonding capacity due to fewer electronegative atoms, impacting crystal packing density (Dx = 1.696 g/cm³ vs. 1.71 g/cm³ for dichlorophenyl analogs) .
Q. What intermolecular interactions stabilize the crystal lattice?
Key interactions include:
- Classical hydrogen bonds : N–H⋯O/N (e.g., N1–H1⋯N2, distance ~2.89 Å) forming centrosymmetric dimers .
- Non-classical interactions : C–H⋯F (e.g., C4–H4⋯F2, distance ~3.12 Å) and C–H⋯π (thiadiazole ring) contacts .
- Van der Waals forces : Ethylsulfanyl groups contribute to hydrophobic packing motifs .
Q. How can discrepancies in spectroscopic data be resolved during characterization?
- Dynamic NMR : Resolve rotational barriers in amide bonds (e.g., coalescence temperature analysis).
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR shifts or vibrational frequencies. Compare with experimental IR data (e.g., C=O stretch ~1680 cm⁻¹) .
- Single-crystal refinement : Use SHELXL for high-resolution data (R factor < 0.05) to validate bond lengths/angles (e.g., C–S bond = 1.68 Å, C=O bond = 1.22 Å) .
Methodological Recommendations
- Crystallography : Use SHELX suite for refinement; validate with R factor < 0.05 and data-to-parameter ratio > 12 .
- Synthesis : Optimize coupling steps under inert atmosphere to prevent oxidation of thiadiazole sulfur .
- Computational Modeling : Apply Hirshfeld surface analysis to quantify intermolecular interaction contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
